molecular formula C19H23N5O3 B15294003 Trimetrexate-13C2,15N

Trimetrexate-13C2,15N

Cat. No.: B15294003
M. Wt: 372.4 g/mol
InChI Key: NOYPYLRCIDNJJB-DRUGTNOTSA-N
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Description

Trimetrexate-13C2,15N is a labeled form of the compound trimetrexate, which is a quinazoline derivative and a potent inhibitor of the enzyme dihydrofolate reductase (DHFR). This compound is used in various scientific research applications due to its ability to inhibit DHFR from bacterial, protozoan, and mammalian sources. The labeling with carbon-13 and nitrogen-15 isotopes allows for detailed studies in metabolic research and other scientific fields.

Preparation Methods

The preparation of Trimetrexate-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the trimetrexate molecule. This can be achieved through synthetic routes that utilize labeled precursors. One common method involves the use of labeled carbon dioxide (13CO2) and nitrogen-containing salts (15N) in a controlled environment, such as closed growth chambers or hydroponic systems . These conditions ensure a high degree of isotope enrichment, typically ranging between 96-98% for carbon-13 and 95-99% for nitrogen-15 .

Chemical Reactions Analysis

Trimetrexate-13C2,15N undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of quinazoline derivatives with different functional groups.

Scientific Research Applications

Trimetrexate-13C2,15N has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

    Biology: Employed in metabolic studies to trace the pathways of carbon and nitrogen in biological systems.

    Medicine: Investigated for its potential use in treating diseases such as pneumocystis pneumonia and certain types of cancer.

    Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

Trimetrexate-13C2,15N exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR). This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, a coenzyme involved in the synthesis of nucleotides. By inhibiting DHFR, this compound disrupts the production of tetrahydrofolate, leading to a decrease in nucleotide synthesis and, consequently, DNA and RNA synthesis . This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and certain pathogens .

Comparison with Similar Compounds

Trimetrexate-13C2,15N is similar to other folate antagonists, such as methotrexate and pemetrexed. it has unique properties that make it valuable for specific research applications:

    Methotrexate: Another DHFR inhibitor used in cancer treatment.

    Pemetrexed: A multi-targeted antifolate that inhibits several enzymes involved in nucleotide synthesis.

Properties

Molecular Formula

C19H23N5O3

Molecular Weight

372.4 g/mol

IUPAC Name

5-methyl-6-[(3,4,5-trimethoxyanilino)(113C)methyl]quinazoline-2,4-diamine

InChI

InChI=1S/C19H23N5O3/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24)/i9+1,18+1,23+1

InChI Key

NOYPYLRCIDNJJB-DRUGTNOTSA-N

Isomeric SMILES

CC1=C(C=CC2=C1[13C](=NC(=[15N]2)N)N)[13CH2]NC3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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